3-甲氧基-N-((1-烟酰基哌啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

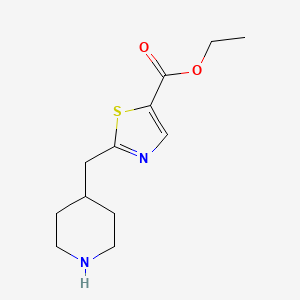

“3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide” is a compound that contains a piperidine ring . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in modern organic chemistry . For instance, the reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles can lead to the formation of various piperidine derivatives .

Molecular Structure Analysis

Sulfonamides, such as “3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide”, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite complex. For instance, the reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles can lead to the formation of various piperidine derivatives .

科学研究应用

药物化学与药物设计

该化合物中的哌啶部分在药物设计中起着至关重要的作用。哌啶是包含一个氮原子和五个碳原子的六元杂环。 它们的衍生物在药物和生物碱中很常见 。研究人员已探索使用各种方法合成取代的哌啶,旨在创建具有生物活性的化合物。所讨论的化合物可以作为设计针对特定疾病的新型药物的支架。

抗利什曼原虫活性

哌啶衍生物已显示出作为抗利什曼原虫剂的希望。利什曼原虫病是由利什曼原虫属的原生动物寄生虫引起的,影响着全世界数百万人。研究人员已经研究了哌啶类化合物在对抗这种被忽视的热带疾病方面的潜力。 进一步的研究可以探索我们的化合物对利什曼原虫属的疗效 .

抗疟疾特性

另一个感兴趣的领域是含哌啶化合物的抗疟疾活性。疟疾仍然是一个全球性的健康挑战,迫切需要新型抗疟疾剂。 研究人员可以评估该化合物对疟原虫属(疟疾的病原体)的有效性 .

激酶抑制

某些哌啶衍生物表现出激酶抑制特性。例如,已经设计了一系列 2-氨基-4-(1-哌啶)吡啶衍生物作为间变性淋巴瘤激酶 (ALK) 和 c-ros 原癌基因 1 激酶 (ROS1) 的双重抑制剂。 这些激酶在癌症进展中起着至关重要的作用,使其成为药物开发的有吸引力的靶点 .

神经系统疾病

鉴于中枢神经系统对化学修饰的敏感性,研究人员可能会探索该化合物对神经系统疾病的影响。已经研究了哌啶类分子在治疗阿尔茨海默病、帕金森病和癫痫等疾病方面的潜力。 可以评估我们的化合物的神经保护作用 .

螺哌啶及其衍生物

除了核心哌啶结构之外,螺哌啶(稠合哌啶衍生物)也引起了关注。研究人员可以调查我们的化合物是否可以形成螺哌啶衍生物并探索它们的生物活性。 这些化合物通常表现出不同的药理作用 .

总之,“3-甲氧基-N-((1-烟酰基哌啶-4-基)甲基)苯磺酰胺”在药物化学、抗寄生虫研究、激酶抑制以及潜在的神经学领域都具有希望。 其独特的结构值得进一步探索,科学家可以将其用作药物发现和开发的宝贵构建模块 。如果您需要有关任何特定应用程序的更多详细信息,请随时提出! 😊

作用机制

Target of Action

The primary target of 3-methoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) expressed in the brain, especially in the striatum, nucleus accumbens, and hippocampus .

Mode of Action

The compound acts as an antagonist at the 5-HT6 receptor . This means it binds to the receptor and blocks its activation by serotonin. This inhibition of the 5-HT6 receptor is thought to enhance glutamate and acetylcholine release, neurotransmitters associated with learning and memory .

Biochemical Pathways

The antagonism of the 5-HT6 receptor leads to an increase in the release of glutamate and acetylcholine in the brain . This can enhance synaptic plasticity, which is crucial for learning and memory. The exact biochemical pathways involved are still under investigation.

Pharmacokinetics

The compound shows a good pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability, determining how much of the drug reaches the site of action.

Result of Action

The result of the compound’s action is an improvement in cognitive function. By blocking the 5-HT6 receptor, the compound enhances the release of neurotransmitters associated with learning and memory . This can potentially improve cognitive symptoms associated with neurological disorders.

未来方向

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

属性

IUPAC Name |

3-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-26-17-5-2-6-18(12-17)27(24,25)21-13-15-7-10-22(11-8-15)19(23)16-4-3-9-20-14-16/h2-6,9,12,14-15,21H,7-8,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKMHFZQOWAEJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)

![2-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2470587.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)

![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2470592.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate](/img/structure/B2470593.png)

![N-[3-(6-Chloropyridazin-3-yl)phenyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2470594.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2470596.png)

![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B2470598.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2470603.png)

![methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate](/img/structure/B2470604.png)

![N-(3,4-dimethylbenzyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2470605.png)

![[1-(1,1-Difluoroethyl)cyclopropyl]methanol](/img/structure/B2470606.png)